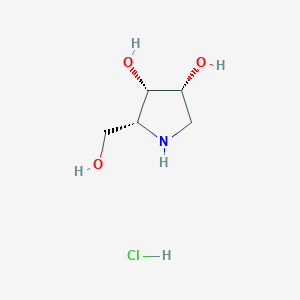

(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride

Descripción general

Descripción

(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride is a chiral compound with significant interest in various scientific fields. This compound features a pyrrolidine ring substituted with hydroxymethyl and diol groups, making it a versatile molecule for chemical synthesis and biological applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride typically involves the following steps:

Starting Material: The synthesis often begins with a suitable chiral precursor, such as a protected amino acid or a sugar derivative.

Cyclization: The precursor undergoes cyclization to form the pyrrolidine ring. This step may involve intramolecular nucleophilic substitution or other cyclization techniques.

Functional Group Introduction: Hydroxymethyl and diol groups are introduced through selective functionalization reactions. This can include hydroxylation, reduction, or other specific transformations.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, typically by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may utilize optimized synthetic routes to ensure high yield and purity. This often involves:

Catalysis: Use of chiral catalysts to enhance enantioselectivity.

Continuous Flow Chemistry: Implementation of continuous flow reactors for efficient large-scale synthesis.

Purification: Advanced purification techniques such as crystallization, chromatography, and recrystallization to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (pyridinium chlorochromate) or TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).

Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups using reagents like tosyl chloride or thionyl chloride.

Common Reagents and Conditions

Oxidation: PCC, TEMPO, and Dess-Martin periodinane.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Tosyl chloride, thionyl chloride, and other halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halides or other substituted derivatives.

Aplicaciones Científicas De Investigación

1.1. Glycosidase Inhibition

One of the primary applications of (2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride is its role as a glycosidase inhibitor. This compound has shown efficacy in inhibiting various alpha and beta-glucosidases and mannosidases, which are enzymes involved in carbohydrate metabolism. Such inhibition can be beneficial in managing conditions like diabetes by slowing down carbohydrate absorption and reducing postprandial blood glucose levels .

1.2. Antiviral Activity

Research indicates that derivatives of pyrrolidine compounds exhibit antiviral properties. Preliminary studies have suggested that this compound may possess activity against certain viruses by interfering with viral replication processes . This potential makes it a candidate for further investigation in antiviral drug development.

2.1. Enzyme Substrate

Due to its structural similarity to naturally occurring carbohydrates, this compound can serve as a substrate for various enzymes in biochemical assays. It can be utilized to study enzyme kinetics and mechanisms, particularly in research focused on carbohydrate-active enzymes .

2.2. Research on Metabolic Pathways

The compound's ability to modulate enzyme activity also positions it as a useful tool in metabolic pathway studies. Researchers can use it to investigate the effects of glycosidase inhibition on cellular metabolism and energy production .

3.1. Moisturizing Agent

In the cosmetic industry, this compound has been explored for its moisturizing properties. It can enhance skin hydration and improve the sensory attributes of topical formulations . Its compatibility with other ingredients makes it an attractive option for formulating creams and lotions aimed at improving skin texture and hydration levels.

3.2. Stability Enhancer

The compound's chemical stability contributes to the overall stability of cosmetic formulations. It helps prevent degradation of active ingredients when incorporated into products, ensuring prolonged efficacy and shelf life .

Case Studies and Research Findings

| Application Area | Study/Reference | Findings |

|---|---|---|

| Glycosidase Inhibition | Fleet et al., Tetrahedron Lett., 1985 | Demonstrated effective inhibition of glycosidases |

| Antiviral Activity | In-house studies | Potential activity against specific viruses |

| Biochemical Assays | ResearchGate Publications | Utilized as a substrate for enzyme kinetics studies |

| Cosmetic Formulations | Brazilian Journal of Pharmaceutical Sciences | Effective as a moisturizing agent in topical products |

Mecanismo De Acción

The mechanism by which (2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride exerts its effects involves interaction with specific molecular targets:

Enzyme Inhibition: It may inhibit enzymes by mimicking the transition state of natural substrates, thereby blocking the active site.

Signal Modulation: It can modulate signaling pathways by binding to receptors or other proteins involved in cellular communication.

Comparación Con Compuestos Similares

Similar Compounds

(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol: The free base form without the hydrochloride salt.

(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol acetate: An ester derivative with different solubility and reactivity.

(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol sulfate: A sulfate salt with distinct pharmacokinetic properties.

Uniqueness

(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride is unique due to its specific chiral configuration and the presence of both hydroxymethyl and diol groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Actividad Biológica

(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride, commonly referred to as 2-hydroxymethyl-pyrrolidine-3,4-diol, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant case studies.

- Molecular Formula : C5H11NO3

- Molecular Weight : 133.1457 g/mol

- CAS Number : 13265-84-4

- IUPAC Name : (2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol

- Chemical Structure :

The compound acts primarily as an inhibitor of purine nucleoside phosphorylase (PNP) . This enzyme plays a critical role in the catabolism of purine nucleosides, facilitating the breakdown of nucleic acids and recycling of purine bases. Inhibition of PNP can lead to altered nucleotide metabolism, which is particularly relevant in the context of certain cancers and viral infections.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity by inhibiting the replication of viruses that rely on purine metabolism. For instance:

- Case Study : A study demonstrated its efficacy against certain strains of the herpes simplex virus (HSV) by reducing viral load in infected cell cultures through PNP inhibition .

Antitumor Activity

The compound has shown potential in cancer research due to its ability to modulate cellular pathways involved in tumor growth:

- Mechanism : By inhibiting PNP, it may induce apoptosis in cancer cells that are dependent on purine metabolism for proliferation.

- Case Study : In vitro studies have reported a decrease in proliferation rates of leukemia cell lines when treated with this compound .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

| Property | Value |

|---|---|

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Moderate |

| CYP450 Interaction | Non-inhibitor |

| Ames Test | Non-carcinogenic |

Research Findings

- Inhibition Studies : Inhibition assays have quantified the IC50 values for PNP inhibition at approximately 0.5 µM, indicating strong inhibitory potential compared to other known inhibitors .

- Toxicity Profiles : Toxicological evaluations suggest low acute toxicity with an LD50 greater than 2000 mg/kg in rodent models .

- Biodegradation : The compound is not readily biodegradable but shows low environmental toxicity .

Propiedades

IUPAC Name |

(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H/t3-,4-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGVJCJRMKIVLJ-ZDQHTEEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(N1)CO)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@H](N1)CO)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100991-93-3 | |

| Record name | 3,4-Pyrrolidinediol, 2-(hydroxymethyl)-, hydrochloride (1:1), (2R,3S,4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100991-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.